1-Ethyl-1-methylcyclopentane

Distillation Solvent Selection Volatility

Procure 1-ethyl-1-methylcyclopentane for its precise geminal substitution, offering a unique 'steric signature' for combustion modeling and solvent selection. Its specific thermodynamic properties—ΔvapH 33.2 kJ/mol, BP 118.8°C, vapor pressure 19.6 mmHg at 25°C—ensure reproducibility in kinetic studies and distillation processes, distinct from other C8 cycloalkanes. Contact us for high-purity bulk orders.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 16747-50-5
Cat. No. B043308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1-methylcyclopentane
CAS16747-50-5
Synonyms1-Methyl-1-ethylcyclopentane
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCC1(CCCC1)C
InChIInChI=1S/C8H16/c1-3-8(2)6-4-5-7-8/h3-7H2,1-2H3
InChIKeyLETYIFNDQBJGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1-methylcyclopentane (CAS 16747-50-5): Physical Property Baseline for Cycloalkane Selection


1-Ethyl-1-methylcyclopentane (C₈H₁₆, CAS 16747-50-5) is a saturated, branched alicyclic hydrocarbon—a geminally substituted cyclopentane bearing ethyl and methyl groups on the same ring carbon [1]. This C8 cycloalkane possesses well-documented bulk properties, including a boiling point of 118.8 °C at 760 mmHg, a density of 0.775 g/cm³, a vapor pressure of 19.6 mmHg at 25 °C, and an enthalpy of vaporization of 33.2 kJ/mol [2]. It is a nonpolar, hydrophobic liquid, insoluble in water but miscible with common organic solvents such as chloroform, methanol, ethanol, and acetone [3]. Its relatively low flash point (10.6 °C) and high volatility necessitate appropriate handling and storage conditions . The compound serves as a solvent, synthetic intermediate, and model compound in studies of ring strain, stability, and combustion chemistry .

Why Generic Cycloalkane Substitution Fails: The Differentiating Impact of 1-Ethyl-1-methylcyclopentane's Structure


Substituting a generic C8 cycloalkane, such as 1,1-dimethylcyclohexane or ethylcyclohexane, for 1-ethyl-1-methylcyclopentane is not scientifically sound. The specific geminal substitution on a five-membered ring imposes distinct steric constraints and molecular packing [1], which directly translate into quantifiable differences in critical physical and thermodynamic properties. Even among C8H16 isomers, the cyclopentane versus cyclohexane core and the precise substitution pattern yield measurable variations in boiling point, density, vapor pressure, enthalpy of vaporization, flash point, and environmental partitioning behavior [2]. These differences, detailed in the quantitative evidence below, dictate performance in applications ranging from solvent selection and distillation design to fuel combustion modeling and safety management.

Quantitative Differentiation of 1-Ethyl-1-methylcyclopentane (CAS 16747-50-5) Against Key C8 and C7 Cycloalkane Analogs


Higher Boiling Point and Density vs. Ethylcyclopentane (C7H14)

1-Ethyl-1-methylcyclopentane exhibits a significantly elevated normal boiling point (118.8 °C) compared to the C7 analog ethylcyclopentane (103 °C), a difference of approximately 15.8 °C [1]. This is accompanied by a higher density (0.775 g/cm³ vs. 0.763 g/mL) [2][3]. The additional methyl group and resulting higher molecular weight directly reduce volatility and increase liquid density, providing distinct separation and handling characteristics.

Distillation Solvent Selection Volatility Phase Behavior

Higher Vapor Pressure and Volatility vs. 1,1-Dimethylcyclohexane

At 25 °C, 1-ethyl-1-methylcyclopentane exerts a vapor pressure of 19.6 mmHg, which is approximately 7.7% higher than that of its C8H16 isomer, 1,1-dimethylcyclohexane (18.2 mmHg) . This modest but measurable difference indicates that the cyclopentane derivative is slightly more volatile at room temperature, a direct consequence of the reduced van der Waals interactions in the five-membered ring system compared to the more compact six-membered cyclohexane core.

Vapor-Liquid Equilibrium Evaporation Rate Safety Environmental Fate

Higher Enthalpy of Vaporization vs. 1,1-Dimethylcyclohexane

The enthalpy of vaporization for 1-ethyl-1-methylcyclopentane (33.2 kJ/mol) is 0.7 kJ/mol higher than that of 1,1-dimethylcyclohexane (32.5 kJ/mol) . This 2.2% difference, while small, is consistent with the slightly stronger intermolecular forces in the cyclopentane derivative relative to its more symmetrical cyclohexane counterpart.

Thermodynamics Distillation Energy Heat Transfer

Higher Flash Point (Safer Handling) vs. 1,1-Dimethylcyclohexane

1-Ethyl-1-methylcyclopentane exhibits a flash point of 10.6 °C, which is 3.4 °C higher than that of 1,1-dimethylcyclohexane (7.2 °C) . This represents a nearly 50% relative increase in the temperature at which the liquid can form an ignitable mixture with air, making the cyclopentane derivative marginally less hazardous for handling and storage under ambient conditions.

Safety Flammability Storage Transport

Higher Henry's Law Constant (Environmental Partitioning) vs. Cyclopentane

The Henry's law constant (Hscp) for 1-ethyl-1-methylcyclopentane at 298.15 K is 1.1 × 10⁻⁵ mol/(m³·Pa) [1]. This value is approximately 27 times lower (indicating lower water solubility and higher air affinity) than that of the unsubstituted parent compound, cyclopentane (Hscp = 3.0 × 10⁻⁴ mol/(m³·Pa)) [2]. The addition of the ethyl and methyl groups drastically reduces water solubility and increases the compound's tendency to partition into the vapor phase.

Environmental Fate Volatilization Water-Air Partitioning

Distinct Enthalpy of Combustion Among C8H16 Isomers

The standard enthalpy of combustion (liquid state) for 1-methyl-1-ethylcyclopentane is −1252.62 ± 0.22 kcal/mol [1]. This value is intermediate among the five isomeric methylethylcyclopentanes studied, which range from −1252.09 to −1253.32 kcal/mol. Compared to another C8H16 naphthene, 1,1-dimethylcyclohexane, which has a gas-phase standard enthalpy of combustion of −5283.85 kJ/mol (approximately −1262.9 kcal/mol) [2], the cyclopentane derivative exhibits a measurably different energy content.

Fuel Chemistry Thermochemistry Energy Content

Optimized Application Scenarios for 1-Ethyl-1-methylcyclopentane Based on Quantitative Differentiation


Model Compound for Combustion Kinetics and Fuel Research

Given its well-defined enthalpy of combustion (−1252.62 kcal/mol) and the understanding that alkyl substitution on a cyclopentane ring significantly enhances low-temperature autoignition reactivity [1][2], 1-ethyl-1-methylcyclopentane serves as a valuable model naphthene in fundamental combustion studies. Its specific thermochemical signature and reactivity profile—intermediate among C8 naphthenes—enable precise kinetic model validation for gasoline and advanced fuel surrogates, supporting the design of more efficient internal combustion engines and sustainable aviation fuels [3].

Specialty Solvent with Predictable Volatility and Safety Margin

For synthetic chemistry applications requiring a nonpolar, aprotic solvent with a boiling point (118.8 °C) intermediate between lighter alkanes (e.g., hexane) and higher-boiling aromatics, 1-ethyl-1-methylcyclopentane offers a defined volatility window [1]. Its vapor pressure of 19.6 mmHg at 25 °C allows for manageable evaporation rates, while its flash point of 10.6 °C provides a slightly greater safety margin than closely related C8 cycloalkanes (e.g., 1,1-dimethylcyclohexane flash point 7.2 °C) . These quantifiable metrics make it a reproducible, selectable component for reaction media, extraction processes, or as a standard in headspace analysis.

Reference Standard in Environmental Partitioning Studies

The Henry's law constant of 1.1 × 10⁻⁵ mol/(m³·Pa) [4] quantifies its strong tendency to partition from water into the atmosphere. This property, which is 27-fold different from that of cyclopentane, positions the compound as a useful reference material in environmental chemistry for calibrating models of volatile organic compound (VOC) transport in aquatic systems, soil vapor extraction studies, and air quality assessments involving substituted cycloalkanes.

Distinct Thermodynamic Probe in Calorimetry and Phase Behavior Studies

The specific enthalpy of vaporization (33.2 kJ/mol) and well-documented vapor pressure behavior [5] distinguish 1-ethyl-1-methylcyclopentane from other C8 cycloalkanes. These precise thermodynamic properties are essential for researchers conducting vapor-flow calorimetry, designing distillation processes, or developing group-contribution predictive models. The compound's geminal substitution pattern provides a unique 'steric signature' that can be leveraged to test and refine theoretical frameworks for molecular interactions in liquid and vapor phases [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-1-methylcyclopentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.